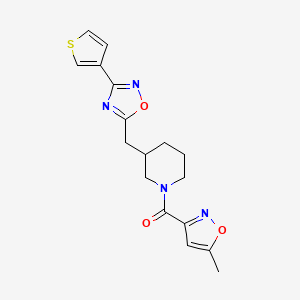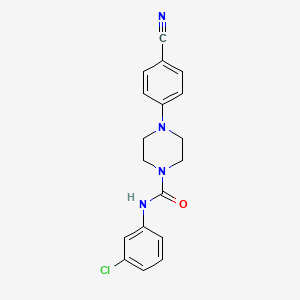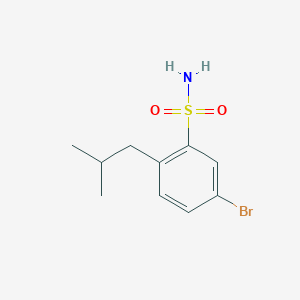![molecular formula C24H21N5O3S B2672351 N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 690249-29-7](/img/structure/B2672351.png)
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transparent Aromatic Polyimides
A study by Tapaswi et al. (2015) discusses the synthesis of transparent polyimides with high refractive indices and small birefringences, which are stable and possess good thermomechanical properties. These polyimides were synthesized using a two-step thermal polycondensation process, which could potentially involve compounds similar to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in their synthesis pathway (Tapaswi et al., 2015).
Azo Coupling Products of 5-Nitro-2,1-Benzisothiazole
Pr̆ikryl et al. (2007) explored the structure of azo coupling products of 5-nitro-2,1-benzisothiazole with aromatic amines, which might include compounds similar to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. These compounds demonstrated stability in acidic medium and showed distinct color changes under certain conditions, indicating potential applications in dye and pigment chemistry (Pr̆ikryl et al., 2007).
Synthesis of 3-Alkylbenzoxazolones
The research by Ram and Soni (2013) on the synthesis of 3-alkylbenzoxazolones from nitroarenes and N-alkyl-N-arylhydroxylamines could involve chemical pathways or intermediates related to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. This study highlights a mild, economical, and wide-scoped method for synthesizing benzoxazolones, which are important in pharmaceuticals (Ram & Soni, 2013).
Water-Soluble Tetrazolium Salt as Chromogenic Indicator
Ishiyama et al. (1997) developed a highly water-soluble disulfonated tetrazolium salt, potentially relevant in the context of similar nitrophenyl compounds, for use as a chromogenic indicator for NADH and cell viability. This could be linked to the study of similar nitro-substituted compounds for biochemical applications (Ishiyama et al., 1997).
Synthesis of Radioiodinated Nitroimidazole Analogues
Li et al. (2005) synthesized radioiodinated nitroimidazole analogues, which are structurally related to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. These compounds showed potential as tumor hypoxia markers, indicating the relevance of such compounds in medical imaging and cancer research (Li et al., 2005).
Antitumor Activity of 1-Aryl-3,3-Dimethyltriazene Derivatives
Research by Giraldi et al. (1977) on the antitumor activity of 1-aryl-3,3-dimethyltriazene derivatives, which may have structural similarities to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, demonstrates the potential application of such compounds in oncology (Giraldi et al., 1977).
Propriétés
IUPAC Name |
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c30-22(25-16-17-8-3-1-4-9-17)15-21(19-12-7-13-20(14-19)29(31)32)33-24-26-23(27-28-24)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMXWQKNRRROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NNC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2672269.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2672272.png)



![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2672283.png)




![3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2672291.png)